Cas no 2229316-22-5 (3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol)

3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol is a fluorinated aromatic amino alcohol with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a fluoro-methoxy-methyl-substituted phenyl ring linked to a propanolamine backbone, offering versatility as a chiral intermediate or building block for bioactive compounds. The fluorine and methoxy substituents enhance electronic and steric properties, which may influence binding affinity or metabolic stability in drug design. The primary amine and hydroxyl functional groups provide reactive sites for further derivatization. This compound is typically handled under controlled conditions due to its sensitivity. Its precise physicochemical and spectroscopic data should be verified prior to use in specialized synthetic routes.
3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol structure
2229316-22-5 structure
Product Name:3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol
CAS No:2229316-22-5
MF:C11H16FNO2
MW:213.248646736145
CID:5604305
PubChem ID:165613305
Update Time:2025-10-28

3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1758161
    • 2229316-22-5
    • 3-amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol
    • 3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol
    • Inchi: 1S/C11H16FNO2/c1-7-5-8(12)11(9(13)3-4-14)10(6-7)15-2/h5-6,9,14H,3-4,13H2,1-2H3
    • InChI Key: YQQJJSGOXRQSIW-UHFFFAOYSA-N
    • SMILES: FC1=CC(C)=CC(=C1C(CCO)N)OC

Computed Properties

  • Exact Mass: 213.11650692g/mol
  • Monoisotopic Mass: 213.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.5Ų

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Additional information on 3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol

Comprehensive Overview of 3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol (CAS No. 2229316-22-5)

3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol, with the CAS number 2229316-22-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique structural framework, combining a fluoro-substituted aromatic ring with an amino alcohol moiety, making it a valuable intermediate in drug discovery and development. Its molecular formula and precise stereochemistry contribute to its potential applications in targeting specific biological pathways, particularly in the design of small-molecule therapeutics.

The growing interest in fluorinated compounds like 3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol stems from their enhanced metabolic stability and bioavailability, which are critical factors in modern medicinal chemistry. Researchers are increasingly exploring its role in the synthesis of kinase inhibitors and GPCR-targeted drugs, aligning with current trends in personalized medicine and precision oncology. The compound's methoxy and methyl groups further modulate its electronic properties, offering tunability for structure-activity relationship (SAR) studies.

In the context of green chemistry and sustainable synthesis, CAS 2229316-22-5 has been investigated for its compatibility with catalytic asymmetric methods, reducing the need for hazardous reagents. This aligns with the industry's shift toward eco-friendly manufacturing processes. Analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed to characterize its purity and stereochemical integrity, ensuring compliance with Good Manufacturing Practices (GMP).

Frequently asked questions about 3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol include its solubility profile (notably in polar aprotic solvents like DMSO), stability under physiological conditions, and potential as a bioisostere for lead optimization. These queries reflect the compound's relevance in high-throughput screening and fragment-based drug design. Additionally, its logP value and hydrogen-bonding capacity are critical parameters for ADME/Tox predictions.

From a commercial perspective, CAS 2229316-22-5 is often sourced for contract research organizations (CROs) and academic labs focusing on central nervous system (CNS) drug candidates. Its structural resemblance to neurotransmitters has sparked investigations into its utility for neurodegenerative disease targets. Regulatory filings and patent landscapes increasingly cite derivatives of this scaffold, underscoring its intellectual property potential.

In summary, 3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol represents a versatile building block in drug discovery, with applications spanning cancer therapeutics, neurological disorders, and catalysis innovation. Its optimized physicochemical properties and alignment with cutting-edge research priorities ensure its continued prominence in the chemical and pharmaceutical industries.

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